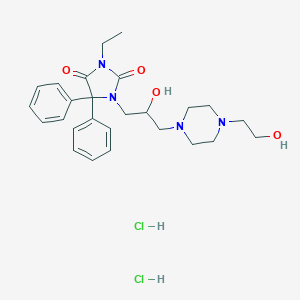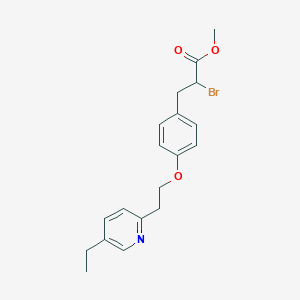
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves catalytic reduction and cyclization processes. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, catalyzed by nickel(I) electrogenerated at carbon cathodes in dimethylformamide, illustrates a method that could be adapted for the synthesis of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (Esteves et al., 2005). This method highlights the importance of catalysts and controlled conditions in the synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using single-crystal X-ray diffraction analysis. For example, the structure of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate was determined, providing insights into the spatial arrangement and bonding interactions within the molecule (Shang et al., 2011). Such analyses are crucial for understanding the chemical behavior and reactivity of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclization and alkylation, highlighting the reactivity of the bromo and ethoxy groups. For example, the synthesis and reactions of alkynylmagnesium bromides with glycidol ethers demonstrate the potential for creating diverse molecular structures through selective reactions (Dmitrieva et al., 2005). Understanding these reactions is essential for the functionalization and application of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate in various chemical syntheses.
Physical Properties Analysis
The physical properties of organic compounds like this are often characterized by spectroscopic and diffractometric techniques. For example, the characterization of polymorphic forms of a related compound provides valuable information on its physical stability, solubility, and crystalline structure, which are important for its practical applications (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate. Studies on similar compounds, such as the synthesis and antimicrobial activities of novel oxadiazoles, can provide insights into the chemical behavior and potential uses of this compound (Gaonkar et al., 2006).
Wissenschaftliche Forschungsanwendungen
1. Development of Novel Copolymers Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has been involved in the synthesis of novel copolymers. For instance, its structural analogs, ring-disubstituted isopropyl and propyl 2-cyano-3-phenyl-2-propenoates, have been used to create various copolymers with styrene. These monomers, synthesized through Knoevenagel condensation, led to copolymers characterized by different analytical techniques like IR, NMR, and thermal analysis (Hussain et al., 2019), (Kharas et al., 2016).
2. Synthesis of Advanced Materials The compound has been a key player in producing materials with special properties. For example, its related compounds were part of synthesizing block copolymers through atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), indicating its potential in creating advanced materials with specific structural features (Tunca et al., 2001).
3. Explorations in Antimicrobial Activities The chemical structure related to methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has also been involved in the synthesis of compounds with potential antimicrobial properties. Studies on derivatives, like substituted phenyl azetidines and thiazolidin-4-ones, have shown antimicrobial activities, indicating the broader potential of this compound's family in medicinal chemistry (Doraswamy & Ramana, 2013), (Цялковский et al., 2005).
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQRUDWOZDEKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469438 |
Source


|
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |
CAS RN |
105355-25-7 |
Source


|
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

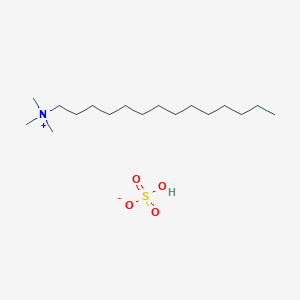
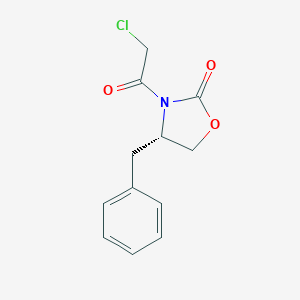
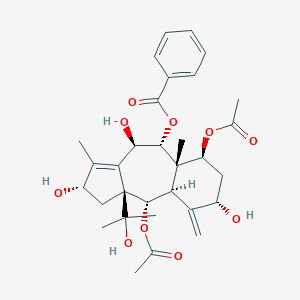
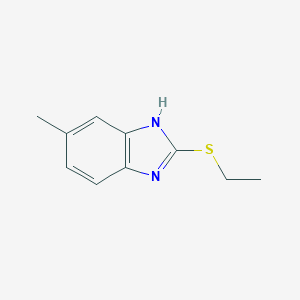
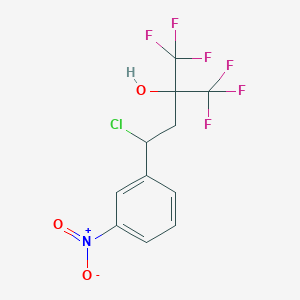
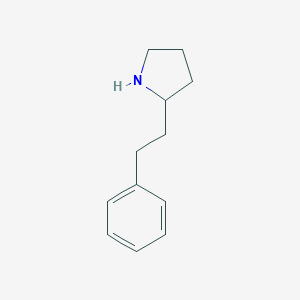
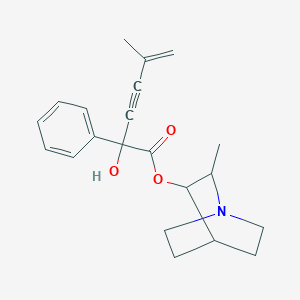
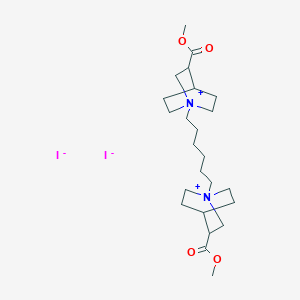
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
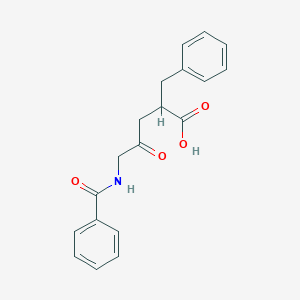

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
